4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine
説明
特性
IUPAC Name |
4-chloro-6-[4-(difluoromethyl)piperidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-7-15-9(12)6-10(16-7)17-4-2-8(3-5-17)11(13)14/h6,8,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFASZLURRUTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This compound exhibits various biological activities that make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
The molecular formula of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine is with a molecular weight of approximately 288.7 g/mol. The structural characteristics of this compound include a chlorinated pyrimidine ring and a difluoromethyl-substituted piperidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may inhibit key enzymes or receptors related to cancer cell proliferation and survival, leading to apoptosis in malignant cells.
Anticancer Activity
Recent studies have demonstrated that 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro assays showed that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A431 (vulvar carcinoma) cells, with IC50 values ranging from 5 to 15 µM depending on the cell type tested .
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound increases the percentage of apoptotic cells, suggesting its role in triggering programmed cell death pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of cell cycle progression |
| A431 | 8 | Induction of apoptosis |
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. It was evaluated against influenza viruses, demonstrating a reduction in viral load and improved survival rates in infected models when administered at therapeutic doses .
Case Studies
- Study on MCF-7 Cells : A study published in MDPI highlighted the effectiveness of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine in inhibiting MCF-7 cell growth. The compound was found to significantly increase caspase activity, indicating enhanced apoptotic signaling .
- Influenza Infection Model : In vivo studies conducted on mice infected with influenza A virus demonstrated that oral administration of this compound resulted in a substantial decrease in viral replication and improved lung function compared to untreated controls .
Safety Profile
The safety profile of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine was assessed through acute toxicity studies, which indicated no significant adverse effects at doses up to 2000 mg/kg in animal models . This favorable safety profile supports further clinical evaluation.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Features
The following table compares 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine with analogous pyrimidine derivatives:
Key Observations:
- Piperidine/Piperazine Modifications: The substitution at position 6 with fluorinated or sulfonated piperidine/piperazine groups enhances lipophilicity and target binding. For example, the 4-(difluoromethyl)piperidine group in the target compound improves metabolic stability compared to non-fluorinated analogs .
- Halogen Effects: Chlorine at position 4 is conserved in most analogs, contributing to electrophilic reactivity.
- Methyl Group : The methyl group at position 2 is a common feature, likely stabilizing the pyrimidine ring and modulating electronic properties .
Antifungal Activity :
The target compound shares structural similarities with fungicidal agents described in patents, such as 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives . The difluoromethyl group may enhance membrane permeability, a critical factor in antifungal efficacy.
Enzyme Inhibition :
Compounds like 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine (MW 292.74) are used as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites . The target compound’s difluoromethyl group could similarly interact with fluorine-specific binding regions.
Crystallographic and Physicochemical Properties
- Crystal Packing : The 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine exhibits hydrogen-bonded networks via its amine group, a feature absent in the target compound due to chlorine substitution .
- LogP and Solubility: Fluorinated derivatives generally exhibit higher logP values (e.g., ~2.5–3.0) compared to non-fluorinated analogs, impacting bioavailability .
準備方法
Chlorination of 2-methyl-4-hydroxypyrimidine
The key intermediate, 4-chloro-2-methylpyrimidine, is prepared by chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride (POCl3) in the presence of an organic base. This reaction proceeds under controlled temperature (25–100 °C) for 2–5 hours.
- Reagents: 2-methyl-4-hydroxypyrimidine, POCl3, organic base (e.g., triethylamine, diisopropylethylamine, pyridine).
- Conditions: Weight ratio of 2-methyl-4-hydroxypyrimidine : POCl3 : organic base = 1 : 5–10 : 0.3–0.7.
- Procedure: The mixture is stirred at 25–100 °C for 2–5 hours; after completion, excess POCl3 is removed by reduced pressure distillation. The reaction mixture is quenched with water and extracted with an organic solvent, dried, and concentrated to yield 4-chloro-2-methylpyrimidine.
- Advantages: This method offers a short synthetic route with high yield and low toxicity, reducing environmental impact and enabling green production.
| Parameter | Details |
|---|---|
| Starting Material | 2-methyl-4-hydroxypyrimidine |
| Chlorinating Agent | Phosphorus oxychloride (POCl3) |
| Organic Base | Triethylamine, diisopropylethylamine, pyridine, or mixtures thereof |
| Temperature | 25–100 °C |
| Reaction Time | 2–5 hours |
| Work-up | Removal of POCl3 under reduced pressure, water quench, organic extraction |
| Yield | High (exact yields not specified) |
| Purity | High purity product with minimal impurities |
Source: CN110372602A patent, 2019
Introduction of 4-(Difluoromethyl)piperidin-1-yl Group at the 6-Position
Nucleophilic Substitution on 4-Chloro-2-methylpyrimidine
The 6-position substitution involves nucleophilic aromatic substitution of the chlorine atom at the 6-position of the pyrimidine ring by the amine group of 4-(difluoromethyl)piperidine.
- Reagents: 4-chloro-2-methylpyrimidine, 4-(difluoromethyl)piperidine.
- Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), or other polar aprotic solvents.
- Base: Bases such as potassium carbonate (K2CO3) or triethylamine (Et3N) may be employed to facilitate the substitution.
- Conditions: Reflux or elevated temperatures are typical, reaction times vary from several hours to overnight.
- Notes: In some cases, potassium iodide (KI) is added as a catalyst to enhance substitution efficiency.
| Parameter | Details |
|---|---|
| Starting Material | 4-chloro-2-methylpyrimidine |
| Nucleophile | 4-(difluoromethyl)piperidine |
| Solvent | DCM, DMF, or other polar aprotic solvents |
| Base | K2CO3, Et3N |
| Temperature | Reflux or elevated temperature |
| Reaction Time | 4–24 hours |
| Yield | Moderate to good (typically >50%) |
Source: Adapted from related pyrimidine substitution methods in MDPI study and patent literature
Alternative Methods and Related Synthetic Routes
- Solid Dispersion and Purification: Some patents describe preparing solid dispersions of similar heterocyclic APIs to enhance purity and stability, which may be applicable for purification of the target compound.
- Use of Alkali Metal Alkoxides: For related 2-amino-4-chloro-6-alkoxypyrimidines, reactions with alkali metal alkoxides in polar aprotic solvents (e.g., acetone) at mild temperatures (5–60 °C) yield high purity products with >95% yield. While this method is for alkoxypyrimidines, it indicates the utility of polar aprotic solvents and controlled reaction conditions.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination | 2-methyl-4-hydroxypyrimidine + POCl3 + organic base, 25–100 °C, 2–5 h | 4-chloro-2-methylpyrimidine |
| 2 | Nucleophilic Substitution | 4-chloro-2-methylpyrimidine + 4-(difluoromethyl)piperidine, base, reflux | 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine |
| 3 | Purification | Extraction, drying, chromatography | Pure target compound |
Research Findings and Considerations
- The chlorination step using POCl3 is well-established, offering a robust and scalable method with high selectivity for the 4-chloro substitution.
- The nucleophilic substitution at the 6-position is facilitated by the electron-deficient nature of the pyrimidine ring, allowing the amine nucleophile to displace chlorine efficiently.
- Use of polar aprotic solvents and appropriate bases improves reaction rates and yields.
- The difluoromethyl group on the piperidine ring imparts unique electronic and steric properties, which may require optimization of reaction conditions to achieve high substitution efficiency.
- Purification steps are critical to remove residual reagents and by-products, ensuring high purity for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine in laboratory settings?
- Methodological Answer :
- Use PPE (protective gloves, goggles, and lab coats) to avoid skin/eye contact and inhalation.
- Conduct reactions in a fume hood or glovebox to mitigate exposure to volatile byproducts .
- Segregate waste into designated containers for halogenated organics and coordinate with certified waste management services for disposal .
Q. How can researchers synthesize this compound, and what are critical intermediates?
- Methodological Answer :
- Key steps :
Start with a pyrimidine core (e.g., 4-chloro-2-methylpyrimidine).
Introduce the 4-(difluoromethyl)piperidine moiety via nucleophilic substitution under mild, anhydrous conditions (e.g., DMF, K₂CO₃, 60°C) .
Monitor reaction progress via TLC or HPLC to optimize yield.
- Intermediate : 4-(difluoromethyl)piperidine, which requires careful purification to avoid residual amines that may interfere with downstream reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)-2-methylpyrimidine?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate substitution reactions at the pyrimidine C6 position .
- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks .
- Data-driven optimization : Perform DOE (Design of Experiments) to statistically validate parameters like molar ratios and reaction times .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the piperidine-pyrimidine dihedral angle to confirm stereoelectronic effects .
- NMR spectroscopy :
- ¹H/¹³C NMR to verify substitution patterns (e.g., δ~160 ppm for C4-Cl in ¹³C NMR) .
- ¹⁹F NMR to confirm difluoromethyl group integrity (split signals due to coupling with adjacent protons) .
- HRMS : Validate molecular formula with <5 ppm mass accuracy .
Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl groups) impact biological activity?
- Methodological Answer :
- Comparative SAR studies :
Synthesize analogs with trifluoromethyl, methyl, or hydrogen substituents on the piperidine ring.
Test in vitro activity (e.g., enzyme inhibition assays) to correlate lipophilicity (logP) and metabolic stability .
- Computational modeling : Use DFT calculations to assess electronic effects of fluorine atoms on binding affinity .
Q. What are common sources of data contradictions in NMR or crystallographic analyses for halogenated pyrimidines?
- Methodological Answer :
- NMR artifacts :
- Residual solvents (e.g., DMSO-d₆) may obscure signals near δ 2.5–3.5 ppm. Use high-purity deuterated solvents and multiple suppression techniques .
- Crystallographic challenges :
- Disorder in the difluoromethyl group due to rotational flexibility. Refine structures using restraints for C-F bond lengths and angles .
Experimental Design & Troubleshooting
Q. How to address low yields in the final substitution step of the synthesis?
- Methodological Answer :
- Potential causes :
Steric hindrance from the 2-methyl group on pyrimidine. Mitigate by using bulkier leaving groups (e.g., tosylate instead of chloride) .
Moisture sensitivity: Ensure anhydrous conditions via molecular sieves or inert gas purging .
- Workaround : Incorporate microwave-assisted synthesis to enhance reaction efficiency .
Q. What strategies ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardize protocols :
Use a consistent solvent (e.g., DMSO) with <0.1% water content to prevent hydrolysis.
Validate cell-based assays with positive/negative controls (e.g., known kinase inhibitors for kinase activity studies) .
- Data validation : Triplicate independent experiments with blinded analysis to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
